molecular formula C23H26N4O2S2 B2693788 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207037-66-8

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2693788
CAS No.: 1207037-66-8
M. Wt: 454.61
InChI Key: RSBCEHBTXFTWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thiophene and benzamide groups. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with the imidazole derivative.

    Introduction of the Thiophene Group: This is typically done via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and imidazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and imidazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene and benzamide groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and clotrimazole.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride.

Uniqueness

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of imidazole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h4,7-14,18H,1-3,5-6,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEHBTXFTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.